An In-Depth Technical Guide to 2,4-Dichlorophenetole: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 2,4-Dichlorophenetole: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Niche Aromatic Ether
2,4-Dichlorophenetole, with the chemical formula C₈H₈Cl₂O, is an aromatic organic compound. Structurally, it is the ethyl ether of 2,4-dichlorophenol. While its direct applications and extensive chemical characterization are not as widely documented as its precursor, 2,4-dichlorophenol, its synthesis and potential utility as a chemical intermediate are of significant interest in organic synthesis and drug discovery. This guide provides a comprehensive overview of the chemical structure, predicted properties, and a detailed protocol for the synthesis of 2,4-Dichlorophenetole, leveraging established chemical principles.
Chemical Structure and Identification
2,4-Dichlorophenetole consists of a benzene ring substituted with two chlorine atoms at positions 2 and 4, and an ethoxy group (-OCH₂CH₃) at position 1. The presence of the chloro-substituents and the ether linkage are key determinants of its chemical reactivity and physical properties.
Key Identifiers:
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IUPAC Name: 1,2-dichloro-4-ethoxybenzene
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Molecular Formula: C₈H₈Cl₂O
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Canonical SMILES: CCOC1=C(C=C(C=C1)Cl)Cl
Physicochemical Properties
| Property | 2,4-Dichlorophenetole (Predicted/Calculated) | 2,4-Dichlorophenol (Reference) |
| Molar Mass | 191.05 g/mol | 163.00 g/mol [1][2] |
| Appearance | Likely a colorless liquid or low-melting solid | White solid[2][3] |
| Boiling Point | Estimated >210 °C | 210 °C[2][4] |
| Melting Point | Not readily available | 45 °C[1][4] |
| Solubility in water | Predicted to be low | 50 g/L[2] |
| pKa | Not applicable (ether) | 7.9[2] |
The etherification of the phenolic hydroxyl group is expected to increase the boiling point and decrease the solubility in water compared to 2,4-dichlorophenol.
Synthesis of 2,4-Dichlorophenetole: The Williamson Ether Synthesis
The most direct and established method for the preparation of 2,4-Dichlorophenetole is the Williamson ether synthesis. This reaction involves the deprotonation of 2,4-dichlorophenol to form the corresponding phenoxide, which then acts as a nucleophile to attack an ethylating agent, such as ethyl iodide or diethyl sulfate, in an Sₙ2 reaction.
Reaction Mechanism
The synthesis proceeds in two main steps:
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Deprotonation: A base, such as sodium hydroxide or potassium carbonate, is used to deprotonate the acidic phenolic hydroxyl group of 2,4-dichlorophenol, forming the sodium or potassium 2,4-dichlorophenoxide.
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Nucleophilic Substitution: The resulting 2,4-dichlorophenoxide ion, a potent nucleophile, attacks the electrophilic ethyl group of the ethylating agent, displacing the leaving group (e.g., iodide) to form the ether linkage.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol outlines a general procedure for the synthesis of 2,4-Dichlorophenetole.
Materials:
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2,4-Dichlorophenol
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Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
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Ethyl iodide (CH₃CH₂I) or Diethyl sulfate ((CH₃CH₂)₂SO₄)
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Anhydrous polar aprotic solvent (e.g., acetone, DMF, or acetonitrile)
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Diethyl ether or other suitable extraction solvent
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Deionized water
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichlorophenol in a suitable anhydrous polar aprotic solvent.
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Deprotonation: Add an equimolar amount of a base (e.g., sodium hydroxide). Stir the mixture at room temperature until the 2,4-dichlorophenol is fully converted to its corresponding phenoxide.
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Alkylation: To the resulting solution, add a slight excess (1.1 to 1.2 equivalents) of the ethylating agent (e.g., ethyl iodide) dropwise.
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Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
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Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2,4-Dichlorophenetole.
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Purification: The crude product can be further purified by vacuum distillation or column chromatography.
Synthesis Workflow Diagram
Caption: Williamson Ether Synthesis of 2,4-Dichlorophenetole.
Predicted Spectral Data for Characterization
For researchers synthesizing 2,4-Dichlorophenetole, the following spectral characteristics are predicted and would be crucial for its identification and characterization.
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¹H NMR: The spectrum is expected to show a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-) of the ethyl group. The aromatic protons will appear as a set of multiplets in the aromatic region, with coupling patterns dictated by the substitution on the benzene ring.
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¹³C NMR: The spectrum will show distinct signals for the two carbons of the ethyl group and the six aromatic carbons. The carbon attached to the oxygen will be shifted downfield.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 2,4-Dichlorophenetole. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.
Applications in Research and Development
While specific applications of 2,4-Dichlorophenetole are not widely reported, its structure suggests potential utility as:
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An intermediate in organic synthesis: The aromatic ring can undergo further electrophilic substitution, and the ether linkage can be cleaved under specific conditions.
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A building block for novel pharmaceuticals: The dichlorophenyl moiety is present in various bioactive molecules.
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A reference standard in environmental and analytical studies.
Safety and Handling
The toxicological properties of 2,4-Dichlorophenetole have not been extensively studied. However, based on its precursor, 2,4-dichlorophenol, it should be handled with care. 2,4-Dichlorophenol is known to be toxic and corrosive.[5] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All manipulations should be performed in a well-ventilated fume hood.
References
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PubChem. 2,4-Dichlorophenol. [Link]
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Wikipedia. 2,4-Dichlorophenol. [Link]
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Wikipedia. Williamson ether synthesis. [Link]
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University of Colorado Boulder. The Williamson Ether Synthesis. [Link]
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Cargo Handbook. Dichlorophenol-2,4. [Link]
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Restek. 2,4-Dichlorophenol. [Link]
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Government of Canada. Fact sheet: 2,4-dichlorophenol. [Link]
Sources
- 1. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichlorophenol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Dichlorophenol | 120-83-2 [chemicalbook.com]
- 5. Fact sheet: 2,4-dichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
